REACTION_CXSMILES
|
[CH:1]1[C:6]([C:7]([C:9]2[CH:14]=[CH:13][C:12]([C:15](O)=[O:16])=[C:11]([C:18]([OH:20])=[O:19])[CH:10]=2)=[O:8])=[CH:5][C:4]([C:21]([OH:23])=[O:22])=[C:3]([C:24]([OH:26])=O)[CH:2]=1.C(C1C=CC=CC=1)(=O)C1C=CC=CC=1>>[CH:1]1[C:6]([C:7]([C:9]2[CH:14]=[CH:13][C:12]3[C:15]([O:20][C:18](=[O:19])[C:11]=3[CH:10]=2)=[O:16])=[O:8])=[CH:5][C:4]2[C:21]([O:22][C:24](=[O:26])[C:3]=2[CH:2]=1)=[O:23]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)O)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)O)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heating the resulting mixture
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |